molecular formula C13H13N3O3S B5994674 2-(4-Hydroxy-5-methyl-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide

2-(4-Hydroxy-5-methyl-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide

Cat. No.: B5994674
M. Wt: 291.33 g/mol
InChI Key: OKBLGSUQQOOOAW-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-5-methyl-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-5-methyl-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide typically involves multistep organic reactions. One common method involves the condensation of 4-hydroxy-5-methyl-6-oxo-1-phenylpyrimidine with a suitable sulfanylacetamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-5-methyl-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(4-Hydroxy-5-methyl-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-5-methyl-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-5-methyl-2-oxo-1-phenylpyrimidine: Shares the pyrimidine core but lacks the sulfanylacetamide group.

    2-(4-Hydroxy-6-methyl-2-oxo-1-phenylpyrimidin-3-yl)acetamide: Similar structure but with different substituents.

Uniqueness

2-(4-Hydroxy-5-methyl-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-(4-hydroxy-5-methyl-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8-11(18)15-13(20-7-10(14)17)16(12(8)19)9-5-3-2-4-6-9/h2-6,18H,7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBLGSUQQOOOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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